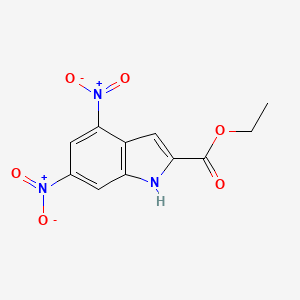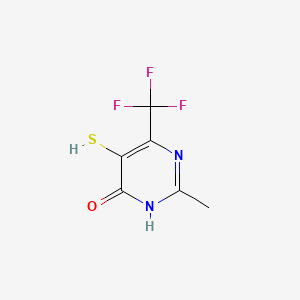
Hexamethylenebis(dimethylnonylammonium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylenebis(dimethylnonylammonium) diiodide is a quaternary ammonium compound with the molecular formula C28H62N2I2. It is known for its antimicrobial properties and is used in various applications, including as a disinfectant and antiseptic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexamethylenebis(dimethylnonylammonium) diiodide typically involves the reaction of hexamethylene diamine with dimethylnonylamine in the presence of iodine. The reaction conditions often include a solvent such as ethanol and a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Hexamethylenebis(dimethylnonylammonium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The iodide ions in the compound can be substituted with other halides or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halide exchange reactions often use silver nitrate or other halide salts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield different halide salts .
Applications De Recherche Scientifique
Hexamethylenebis(dimethylnonylammonium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and as a preservative in biological samples.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Mécanisme D'action
The antimicrobial action of Hexamethylenebis(dimethylnonylammonium) diiodide is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium structure interacts with the lipid bilayer of microbial cells, leading to cell lysis and death. This mechanism is effective against a wide range of bacteria, fungi, and viruses .
Comparaison Avec Des Composés Similaires
- Hexamethylenebis(dimethylisopropylammonium bromide)
- Hexamethylenebis(dimethylisobutylammonium bromide)
- Hexamethylenebis(dimethylnonylammonium) dichloride
Comparison: Hexamethylenebis(dimethylnonylammonium) diiodide is unique due to its specific antimicrobial properties and the presence of iodide ions, which enhance its effectiveness as a disinfectant. Compared to its bromide and chloride counterparts, the diiodide variant may offer superior antimicrobial activity and stability under certain conditions .
Propriétés
Numéro CAS |
30100-42-6 |
|---|---|
Formule moléculaire |
C28H62I2N2 |
Poids moléculaire |
680.6 g/mol |
Nom IUPAC |
6-[dimethyl(nonyl)azaniumyl]hexyl-dimethyl-nonylazanium;diiodide |
InChI |
InChI=1S/C28H62N2.2HI/c1-7-9-11-13-15-17-21-25-29(3,4)27-23-19-20-24-28-30(5,6)26-22-18-16-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
IWINSZHTYOTZRG-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
